N-Ethylbuphedrone

DAT Inhibition Synthetic Cathinone SAR In Vitro Pharmacology

Forensic labs face legal risks from misidentifying N-Ethylbuphedrone (NEB) due to co-eluting cathinone analogs. This certified reference standard (≥98%) eliminates ambiguity. - DAT inhibition: IC50 = 1.85 μM, selectivity over SERT >54-fold (differentiates NEB from N-methyl analogs). - Metabolic profile: Unique carbonyl reduction & N-dealkylation pathway-requires authentic standard for LC-MS/MS. - Batch-specific GC-MS spectra & ISO 17025:2017-compliant documentation included.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 1354631-28-9
Cat. No. B3339934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylbuphedrone
CAS1354631-28-9
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC=CC=C1)NCC
InChIInChI=1S/C12H17NO/c1-3-11(13-4-2)12(14)10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3
InChIKeyHEPVRDHGUWFXJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylbuphedrone (NEB) Technical Overview


N-Ethylbuphedrone (NEB, CAS 1354631-28-9) is a synthetic cathinone of the β-keto amphetamine class, formally designated as 2-(ethylamino)-1-phenylbutan-1-one [1]. It is characterized by an ethyl substituent at both the alpha carbon and the nitrogen atom, distinguishing it from simpler cathinone analogs [2]. The compound is primarily procured as a high-purity analytical reference standard for forensic toxicology, clinical research, and law enforcement applications . Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol (base) . Physicochemical predictions indicate a boiling point of 289.4±0.0 °C, a calculated LogP of 2.46, and a polar surface area of 29 Ų, which inform method development and handling protocols . As a controlled substance in multiple jurisdictions, its acquisition is restricted to qualified research and forensic laboratories [3].

Forensic Toxicology Reference Standard — certified purity, batch-specific CoA, suitable for seized-drug identification and quantitative method calibration.
Dopaminergic Tool Compound — reported DAT inhibition profile supports pathway-selective studies of psychostimulant mechanisms.
Controlled Substance — procurement restricted to qualified research and forensic laboratories; verify jurisdiction-specific authorization.

Why NEB Substitution Fails


Within the synthetic cathinone family, minor structural modifications yield profound differences in pharmacological activity, metabolic fate, and analytical detectability, rendering generic substitution scientifically invalid. N-Ethylbuphedrone, bearing an N-ethyl substituent, exhibits distinct dopamine transporter (DAT) inhibition potency and selectivity compared to its N-methyl or unsubstituted analogs [1]. A systematic structure-activity relationship (SAR) study demonstrated that elongation of the alpha-carbon side chain in N-ethyl cathinones, including NEB (propyl side chain), leads to a non-linear, inverted U-shaped relationship with DAT inhibition potency and locomotor stimulation, highlighting the critical nature of the specific ethyl substitution pattern [2]. Furthermore, NEB's metabolic profile, involving carbonyl reduction and N-dealkylation, differs from that of closely related compounds like ethcathinone or pentedrone, necessitating the use of a specific reference standard for accurate forensic identification in biological matrices [3]. Therefore, substituting NEB with a structurally similar, yet pharmacologically and analytically distinct, analog compromises experimental validity and regulatory compliance.

N‑Ethyl vs N‑Methyl Analogues
DAT inhibition potency is strongly influenced by the N‑alkyl substituent; N‑methyl or unsubstituted cathinones do not replicate NEB’s reported activity profile.
α‑Carbon Side‑Chain Length
Even within N‑ethyl cathinones, chain-length elongation produces non‑linear changes in DAT affinity and locomotor response — pentedrone or shorter‑chain analogs may shift pharmacological interpretation.
Metabolic Fate & Analytical Specificity
NEB’s metabolic profile (carbonyl reduction, N‑dealkylation) differs from ethcathinone or pentedrone; using an incorrect standard risks misidentification in LC‑MS/MS or GC‑MS forensic workflows.

NEB Differentiation & Procurement Guide


DAT Inhibition: NEB vs. N-Ethyl-Cathinone

In a direct comparative SAR study, N-ethylbuphedrone (NEB) demonstrated superior potency as a dopamine transporter (DAT) inhibitor relative to its shorter-chain analog N-ethyl-cathinone (NEC), but was less potent than the longer-chain N-ethyl-pentedrone. This non-linear relationship underscores the specific impact of the α-carbon side-chain length on pharmacological activity [1].

DAT Inhibition (hDAT IC₅₀)
Head‑to‑head
1.85 ± 0.35 μM
~6.6‑fold higher DAT inhibition than N‑ethyl‑cathinone (NEC)
Supports pathway‑selectivity interpretation
HEK293‑hDAT cells; [³H]dopamine uptake assay
DAT Inhibition Synthetic Cathinone SAR In Vitro Pharmacology

DAT/SERT Transporter Selectivity

NEB exhibits pronounced selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT). This profile is consistent with the behavior of other potent psychostimulants in its class and contrasts with cathinones that have a more balanced or serotonergic profile [1].

DAT/SERT Selectivity
Class‑level
hSERT IC₅₀ >100 μM
DAT/SERT selectivity ratio >54‑fold
Supports dopaminergic tool compound selection
HEK293‑hSERT; [³H]serotonin uptake assay
Transporter Selectivity SERT Abuse Liability

Cytotoxicity: NEB vs. Methamphetamine

N-Ethylbuphedrone's cytotoxicity was evaluated in PC12 cells alongside its structural analogs and methamphetamine. While all tested cathinones showed higher cytotoxicity than methamphetamine, NEB exhibited a specific cytotoxic profile that was neither the most nor least toxic among the N-ethyl series, providing a reference point for safety assessments [1].

Cytotoxicity (MTT, 24 h)
Head‑to‑head
NEB ~70% viability at 100 μM
Methamphetamine ~95% · NEC ~85% · N‑Ethyl‑pentedrone ~65%
Supports cytotoxicity endpoint context
PC12 cells; relative viability ranking within N‑ethyl series
Cytotoxicity PC12 Cells Safety Pharmacology

Locomotor Stimulation in Mice

In Swiss CD-1 mice, NEB induced a dose-dependent increase in locomotor activity, a hallmark of psychostimulant effects. The magnitude of this effect was intermediate within the N-ethyl cathinone series, aligning with its DAT inhibition potency and confirming in vivo translation [1].

Locomotor Stimulation
Head‑to‑head
NEB (10 mg/kg i.p.): ~15,000 cm/120 min
Vehicle ~4,000 cm · NEC ~8,000 cm · N‑Ethyl‑pentedrone ~22,000 cm
Supports behavioral endpoint context
Swiss CD‑1 mice; 120‑min observation
Locomotor Activity Behavioral Pharmacology In Vivo

Certified Analytical Reference Standard

Commercially available N-Ethylbuphedrone (hydrochloride) is supplied as a certified analytical reference standard with a purity of ≥98% and includes a comprehensive Certificate of Analysis (CoA) . This ensures traceable measurements and reliable method validation, which is essential for forensic and clinical laboratories operating under ISO/IEC 17025 guidelines [1].

Certified Reference Standard
Supporting evidence
≥98% purity (HPLC), batch‑specific CoA, GC‑MS spectral data included
Supports forensic method validation
Traceable documentation for ISO/IEC 17025 workflows
Forensic Toxicology Analytical Reference Standard LC-MS/MS

NEB Research & Industrial Applications


Forensic Toxicology – Seized Drug Analysis

Forensic laboratories utilize NEB as a primary reference standard for the identification and quantitation of the substance in seized materials. The certified purity (≥98%) and availability of batch-specific analytical data, including GC-MS spectra, enable precise calibration and reliable confirmation of NEB presence, ensuring legally defensible results in accordance with ISO/IEC 17025:2017 requirements . This is critical for distinguishing NEB from structurally similar cathinones that may co-elute or share common mass spectral fragments [1].

Urinalysis Method Development

Clinical and forensic toxicology laboratories employ NEB reference standards to develop and validate LC-MS/MS methods for detecting NEB and its metabolites in urine and blood. The compound's unique metabolic profile, involving carbonyl reduction and N-dealkylation, necessitates the use of the authentic parent standard for accurate quantification and to distinguish it from metabolites of other cathinones . The stability of the reference material under recommended storage conditions (-20°C) ensures long-term method reliability [1].

Dopaminergic Mechanism Studies

Neuroscience researchers utilize NEB as a selective tool compound to probe dopaminergic neurotransmission. Its quantified DAT inhibition potency (IC50 1.85 μM) and high selectivity over SERT (ratio >54) make it a valuable agent for studying dopamine-dependent behaviors and neurochemical pathways, without the confounding influence of serotonergic activity . This allows for targeted investigations into the mechanisms of psychostimulant action, reward, and addiction in cellular and animal models.

SAR Studies & Analog Development

Medicinal chemists and pharmacologists use NEB as a key comparator in the synthesis and evaluation of novel synthetic cathinone analogs. Its well-defined DAT inhibition potency (IC50 1.85 μM) and cytotoxicity profile in PC12 cells provide a benchmark for assessing the structure-activity relationships of new compounds, facilitating the rational design of molecules with tailored pharmacological properties . This is essential for both understanding abuse liability and exploring potential therapeutic applications of this chemical scaffold.

Application
Selection Property
Validation Focus
Forensic Toxicology – Seized Drug Analysis
Certified reference standard with CoA
Chromatographic specificity and spectral matching
Urinalysis Method Development
Authentic parent standard for metabolite identification
Method selectivity and matrix‑effect control
Dopaminergic Mechanism Studies
Reported DAT/SERT selectivity profile
Dopamine transporter inhibition assays
SAR Studies & Analog Development
Benchmark DAT inhibition and cytotoxicity profile
Comparative SAR and endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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